4-(4-Carboxyphenyl)-2-cyanophenol

Organic Synthesis Materials Chemistry Procurement

4-(4-Carboxyphenyl)-2-cyanophenol (1261941-81-4) is an advanced biaryl building block featuring a unique ortho-cyano/para-carboxy substitution topology critical for liquid crystal (negative Δε) and MOF/COF applications. Its distinct H-bond donor/acceptor geometry avoids the performance deviations of common truncated (e.g., 4-cyanophenol) or positional isomers, enabling precise supramolecular architectures. Ideal for R&D-scale procurement of high-purity intermediates.

Molecular Formula C14H9NO3
Molecular Weight 239.23 g/mol
CAS No. 1261941-81-4
Cat. No. B6376117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Carboxyphenyl)-2-cyanophenol
CAS1261941-81-4
Molecular FormulaC14H9NO3
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(C=C2)O)C#N)C(=O)O
InChIInChI=1S/C14H9NO3/c15-8-12-7-11(5-6-13(12)16)9-1-3-10(4-2-9)14(17)18/h1-7,16H,(H,17,18)
InChIKeyJBPNVRIYVMDGCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Carboxyphenyl)-2-cyanophenol (CAS 1261941-81-4): Procurement-Relevant Structural and Physicochemical Baseline


4-(4-Carboxyphenyl)-2-cyanophenol (CAS 1261941-81-4; IUPAC: 4-(3-cyano-4-hydroxyphenyl)benzoic acid) is a biaryl organic compound bearing both a carboxylic acid (-COOH) and a cyano (-CN) group on a phenolic scaffold, with the molecular formula C14H9NO3 and a molecular weight of 239.23 g/mol [1]. It is classified as an aromatic cyanophenol derivative and serves as a versatile intermediate in organic synthesis, particularly in the construction of liquid crystalline materials, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs) [1]. Its unique substitution pattern (para-carboxyphenyl and ortho-cyanophenol) distinguishes it from closely related positional isomers and truncated analogs, influencing its hydrogen-bonding capacity, polarity, and subsequent performance in supramolecular assembly and materials science applications [1].

Why Generic Substitution Fails: Differentiating 4-(4-Carboxyphenyl)-2-cyanophenol from Positional Isomers and Truncated Analogs


In procurement scenarios for advanced materials and chemical synthesis, substituting 4-(4-Carboxyphenyl)-2-cyanophenol with a close analog—such as a positional isomer (e.g., 4-(3-carboxyphenyl)-2-cyanophenol or 3-(4-carboxyphenyl)-2-cyanophenol) or a truncated analog (e.g., 4-cyanophenol or 4-carboxy-2-cyanophenol)—can lead to substantial deviations in physicochemical properties and application performance. The specific para-carboxyphenyl and ortho-cyanophenol substitution pattern of this compound dictates its molecular geometry, hydrogen-bonding donor/acceptor topology, and electronic distribution, which are critical for achieving precise supramolecular architectures, desired liquid crystalline phase behavior, and targeted coordination geometries in metal-organic frameworks [1]. The quantitative evidence below demonstrates that even minor structural variations among in-class compounds result in measurable differences in key procurement-relevant parameters such as molecular complexity, rotatable bond count, topological polar surface area, and ultimately, functional suitability in specialized research and industrial applications [1].

Quantitative Procurement Evidence for 4-(4-Carboxyphenyl)-2-cyanophenol: Head-to-Head and Class-Level Differentiation


Molecular Weight and Complexity: Differentiating 4-(4-Carboxyphenyl)-2-cyanophenol from 4-Cyanophenol and 4-Carboxy-2-cyanophenol

4-(4-Carboxyphenyl)-2-cyanophenol (C14H9NO3, MW 239.23 g/mol) possesses a molecular weight that is 101% greater than that of 4-cyanophenol (C7H5NO, MW 119.12 g/mol) and 47% greater than that of 4-carboxy-2-cyanophenol (C8H5NO3, MW 163.13 g/mol) [1][2][3]. This increased molecular complexity, driven by the presence of the additional aromatic ring, directly correlates with a higher heavy atom count (18 vs. 9 for 4-cyanophenol and 12 for 4-carboxy-2-cyanophenol) and a significantly larger topological polar surface area (TPSA) [1][2][3]. These quantitative differences are decisive for applications requiring specific molecular volumes, enhanced π-π stacking interactions, or defined pore-filling capacities in porous materials.

Organic Synthesis Materials Chemistry Procurement

Topological Polar Surface Area and Rotatable Bond Count: Distinguishing 4-(4-Carboxyphenyl)-2-cyanophenol from Positional Isomers

4-(4-Carboxyphenyl)-2-cyanophenol exhibits a topological polar surface area (TPSA) of 81.32 Ų and possesses 2 rotatable bonds, values that are shared among its positional isomers (e.g., 4-(3-carboxyphenyl)-2-cyanophenol, CAS 1261889-39-7; 3-(4-carboxyphenyl)-2-cyanophenol, CAS 1261924-57-5) due to identical molecular formula and heavy atom connectivity [1]. However, the specific substitution pattern (para-carboxyphenyl and ortho-cyanophenol) confers a unique spatial arrangement of hydrogen bond donors (2: -OH and -COOH) and acceptors (4: -CN oxygen, -OH oxygen, and two -COOH oxygens) that is distinct from the 3-carboxyphenyl or 5-carboxyphenyl isomers, which present different hydrogen-bonding vectors and steric environments [1]. While direct comparative TPSA data do not differentiate the isomers, the distinct molecular geometry is a critical factor in crystal engineering and supramolecular synthon formation.

Computational Chemistry Drug Design Materials Screening

Liquid Crystal Dielectric Anisotropy: Class-Level Evidence for Negative Δε Performance in Cyanophenyl Carboxylates

While no direct head-to-head comparative data are publicly available for 4-(4-Carboxyphenyl)-2-cyanophenol itself, the class of cyanophenyl carboxylates to which it belongs has been extensively documented to exhibit negative dielectric anisotropy (Δε) when incorporated into liquid crystalline mixtures [1]. For instance, ester derivatives of 2-cyano-4-alkylphenols demonstrate Δε values in the range of -4 to -6 at room temperature, a property essential for vertically aligned (VA) liquid crystal display modes [1]. The presence of both a polar cyano group and a polarizable carboxyl moiety in 4-(4-Carboxyphenyl)-2-cyanophenol aligns with this class behavior, and its extended biaryl structure is anticipated to enhance nematic phase stability and clearing point temperatures relative to simpler cyanophenol esters [1].

Liquid Crystal Displays Electro-Optical Materials Negative Dielectric Anisotropy

Procurement-Driven Application Scenarios for 4-(4-Carboxyphenyl)-2-cyanophenol


Liquid Crystal Display (LCD) Formulation Development

4-(4-Carboxyphenyl)-2-cyanophenol serves as a versatile carboxylic acid intermediate for the synthesis of ester-based liquid crystal components exhibiting negative dielectric anisotropy (Δε). As supported by class-level evidence for cyanophenyl carboxylates [1], esterification of this compound with various mesogenic alcohols allows fine-tuning of dielectric constants, birefringence, and clearing points, making it a valuable building block for vertically aligned (VA) LCD formulations.

Metal-Organic Framework (MOF) and Covalent Organic Framework (COF) Synthesis

The distinct para-carboxyphenyl and ortho-cyanophenol substitution pattern provides a well-defined, directional hydrogen-bonding donor/acceptor topology and a rigid biaryl spacer, which are essential for the rational design of crystalline MOFs and COFs. The carboxylic acid group enables coordination to metal nodes (e.g., Zn, Cu, Zr), while the cyano and hydroxyl groups offer additional sites for post-synthetic modification or supramolecular interactions [1]. The molecular geometry differentiates this compound from its positional isomers, which may yield different framework topologies.

Supramolecular Crystal Engineering and Cocrystal Design

The precise spatial arrangement of the -COOH, -OH, and -CN functional groups in 4-(4-Carboxyphenyl)-2-cyanophenol makes it a candidate for the construction of specific supramolecular synthons, such as carboxylic acid-pyridine or phenol-cyano heterosynthons. As supported by the rotatable bond count and TPSA data [1], the compound's geometry is well-suited for forming predictable hydrogen-bonded networks, which is critical for pharmaceutical cocrystal development and the engineering of functional organic materials.

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